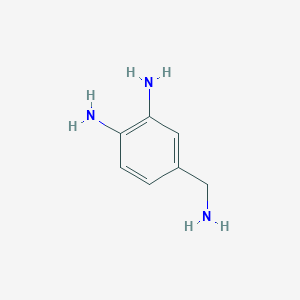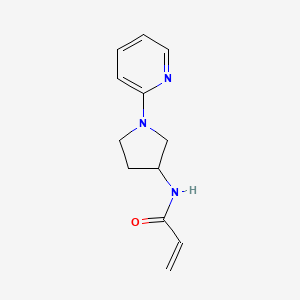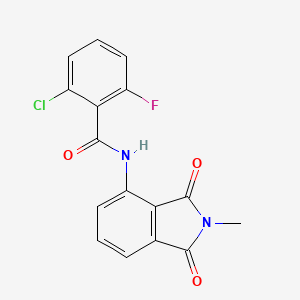
2-Bromo-5-fluoro-4-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-fluoro-4-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4BrFO3 and a molecular weight of 235.01 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-bromo-5-fluoro-4-hydroxybenzoic acid . The InChI code is 1S/C7H4BrFO3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H, (H,11,12) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The melting point is between 188 - 190°C .Applications De Recherche Scientifique
Anaerobic Degradation and Methanogenic Pathways
Research by Londry and Fedorak (1993) on anaerobic sewage sludge enriching a methanogenic m-cresol-degrading consortium found that fluorinated compounds, including derivatives of hydroxybenzoic acid, play a role in the demethylation and degradation pathways leading to methane production. This study elucidates the microbial pathways for the degradation of aromatic compounds under anaerobic conditions, indicating the environmental relevance of such chemical transformations (Londry & Fedorak, 1993).
Hydrolytic Dehalogenation by Alcaligenes denitrificans
Van den Tweel, Kok, and de Bont (1987) demonstrated the ability of Alcaligenes denitrificans NTB-1 to utilize halobenzoates, including bromo- and iodo-benzoates, through hydrolytic dehalogenation. This bacterium's metabolic versatility showcases its potential for bioremediation of halogenated organic pollutants, emphasizing the ecological importance of such compounds in microbial degradation processes (Van den Tweel et al., 1987).
Analytical Chemistry Applications
Imai and Watanabe (1981) highlighted the use of fluorinated compounds in analytical chemistry, particularly in the fluorimetric determination of secondary amino acids. This research underlines the chemical properties of fluorinated derivatives that enhance reactivity and fluorescence yield, indicating the utility of such compounds in sensitive and specific analytical methodologies (Imai & Watanabe, 1981).
Synthesis and Chemical Transformations
The synthesis of various halogenated benzoic acid derivatives has been explored for their potential applications in organic synthesis and pharmaceutical chemistry. For instance, Chen Bing-he (2008) detailed the synthesis process of methyl 4-bromo-2-methoxybenzoate, indicating the methodologies applicable for creating halogenated aromatic compounds with high purity and yield. Such synthetic pathways are crucial for developing novel compounds with specific properties for use in chemical and pharmaceutical industries (Chen Bing-he, 2008).
Molecular Structure Analysis
Pramanik et al. (2019) conducted a crystallographic study on benzoic acid derivatives, including fluorinated and brominated compounds. This research provides insight into the molecular structures, electronic structures, and molecular electrostatic potential calculations, offering a deeper understanding of the chemical and physical properties of these compounds. Such information is vital for the design and development of materials and molecules with desired functionalities (Pramanik et al., 2019).
Safety and Hazards
The compound is classified as dangerous, with hazard statements H302, H315, H318, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .
Mécanisme D'action
Target of Action
It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that bromo and fluoro groups on benzoic acid derivatives can enhance their reactivity, potentially influencing their interaction with biological targets .
Biochemical Pathways
Benzoic acid derivatives are often involved in various biochemical reactions, including those related to metabolism and signal transduction .
Pharmacokinetics
It’s known that the presence of halogen atoms (like bromine and fluorine) and hydroxyl groups can influence these properties, potentially affecting the compound’s bioavailability .
Result of Action
Benzoic acid derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-fluoro-4-hydroxybenzoic acid. Factors such as pH, temperature, and the presence of other compounds can affect its reactivity and interaction with biological targets .
Propriétés
IUPAC Name |
2-bromo-5-fluoro-4-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBPKMLIGRQCCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)O)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-difluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2807239.png)

![6-[(Cyclopent-3-en-1-yl)methoxy]pyridine-2-carbonitrile](/img/structure/B2807242.png)

![[6-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B2807245.png)

![1-isopropyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2807250.png)
![N-(4-ethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![N-(4-acetylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2807255.png)
![Ethyl 1-tert-butyl-5-[[(E)-2-phenylethenyl]sulfonylamino]pyrazole-4-carboxylate](/img/structure/B2807257.png)
![N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2807260.png)
